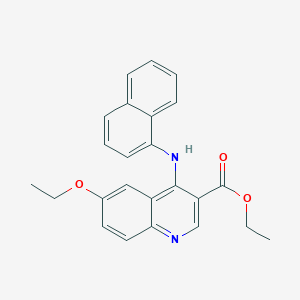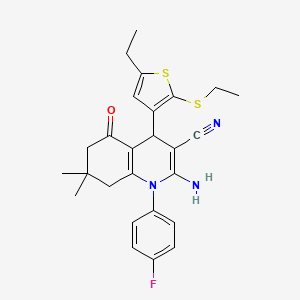
Ethyl 6-ethoxy-4-(naphthalen-1-ylamino)quinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL 6-ETHOXY-4-[(NAPHTHALEN-1-YL)AMINO]QUINOLINE-3-CARBOXYLATE is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core, an ethoxy group, and a naphthylamino substituent. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthesewege: Ein Syntheseweg beinhaltet die Kondensation von 6-Aminochinolin mit Ethyl-3-ethoxy-2-oxo-2H-chromen-4-carboxylat, gefolgt von einer Cyclisierung zur Bildung des Chinolinringsystems . Die detaillierten Reaktionsbedingungen und Mechanismen erfordern weitere Untersuchungen.
Industrielle Produktion: Leider sind spezifische industrielle Produktionsmethoden für diese Verbindung in der Literatur nicht readily available. Weitere Forschung in diesem Bereich könnte zu mehr Erkenntnissen führen.
Analyse Chemischer Reaktionen
Reaktivität: Ethyl-6-ethoxy-4-(naphthalen-1-ylamino)chinolin-3-carboxylat unterliegt aufgrund seiner funktionellen Gruppen wahrscheinlich verschiedenen chemischen Reaktionen. Diese Reaktionen können umfassen:
Oxidation: Oxidative Prozesse könnten die Ethoxygruppe oder den Chinolinring modifizieren.
Reduktion: Reduktionsreaktionen könnten die Carbonylgruppe oder andere funktionelle Einheiten angreifen.
Substitution: Substituenten am Chinolin- oder Naphthalinring können durch Nucleophile ersetzt werden.
Cyclisierung: Intramolekulare Cyclisierung könnte zu verschiedenen Produkten führen.
Häufige Reagenzien und Bedingungen: Spezielle Reagenzien und Bedingungen hängen von der gewünschten Transformation ab. Häufige Reagenzien umfassen Oxidationsmittel (z. B. KMnO₄), Reduktionsmittel (z. B. NaBH₄) und Lewis-Säuren (z. B. AlCl₃). Die Reaktionsbedingungen variieren je nach Reaktionstyp.
Wissenschaftliche Forschungsanwendungen
Biologisch aktive Verbindungen: Indolderivate, wie diese Verbindung, haben aufgrund ihrer biologischen Aktivitäten Aufmerksamkeit erlangt
Antikrebs-Eigenschaften: Untersuchungen zu ihren Auswirkungen auf Krebszellen.
Antibakterielle Aktivität: Bewertung gegen Mikroben.
Therapeutisches Potenzial: Untersuchung ihrer Rolle bei der Behandlung von Krankheiten.
5. Wirkmechanismus
Der genaue Mechanismus, durch den Ethyl-6-ethoxy-4-(naphthalen-1-ylamino)chinolin-3-carboxylat seine Wirkung entfaltet, ist ein Bereich der aktiven Forschung. Es interagiert wahrscheinlich mit spezifischen molekularen Zielstrukturen oder Signalwegen und beeinflusst so zelluläre Prozesse.
Wirkmechanismus
The mechanism of action of ETHYL 6-ETHOXY-4-[(NAPHTHALEN-1-YL)AMINO]QUINOLINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.
Interacting with DNA: Intercalating into DNA strands, disrupting replication and transcription.
Modulating Signaling Pathways: Affecting cellular signaling pathways that regulate cell growth and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Obwohl direkte Vergleiche rar sind, können wir seine Einzigartigkeit hervorheben, indem wir es mit verwandten Chinolin- oder Naphthalinderivaten vergleichen. Weitere Studien könnten zusätzliche Verbindungen mit ähnlichen Strukturen aufdecken.
Eigenschaften
Molekularformel |
C24H22N2O3 |
|---|---|
Molekulargewicht |
386.4 g/mol |
IUPAC-Name |
ethyl 6-ethoxy-4-(naphthalen-1-ylamino)quinoline-3-carboxylate |
InChI |
InChI=1S/C24H22N2O3/c1-3-28-17-12-13-21-19(14-17)23(20(15-25-21)24(27)29-4-2)26-22-11-7-9-16-8-5-6-10-18(16)22/h5-15H,3-4H2,1-2H3,(H,25,26) |
InChI-Schlüssel |
SJSRTHULBJTROI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NC3=CC=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(butylsulfanyl)-3-(2-methoxyphenyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11639947.png)
![(5Z)-1-cyclohexyl-5-({1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11639954.png)
![N'-[(E)-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11639960.png)

![Ethyl 5-[(3-chlorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B11639970.png)
![2-[(4-{(Z)-[3-(4-chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenoxy)methyl]benzonitrile](/img/structure/B11639976.png)
![N-(4-chlorophenyl)-4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-amine](/img/structure/B11639986.png)
![Diethyl 6'-ethyl-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',4-dicarboxylate](/img/structure/B11639988.png)
![ethyl 2-[2-(3-chlorophenyl)-4-hydroxy-3-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11639993.png)
![4-(propan-2-yl)-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B11640003.png)
![5-(3,4-Dimethoxyphenyl)-2-{[(4-methylphenyl)amino]methylidene}cyclohexane-1,3-dione](/img/structure/B11640006.png)
![9-Bromo-2-(4-methoxyphenyl)-5-(4-propoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11640010.png)

